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Compound of Interest

Compound Name:
5-(tert-Butyl)pyrazine-2-carboxylic

acid

Cat. No.: B1397100 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(tert-Butyl)pyrazine-
2-carboxylic acid

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 5-
(tert-Butyl)pyrazine-2-carboxylic acid. Designed for researchers, scientists, and

professionals in drug development, this document moves beyond a simple data repository. It

offers a detailed interpretation of predicted spectral features, explains the rationale behind

analytical choices, and provides robust, self-validating experimental protocols for data

acquisition. Our focus is on the synergy between structural features and their spectroscopic

signatures, providing a foundational understanding for the characterization of this and similar

heterocyclic compounds.

Molecular Structure and Analytical Significance
5-(tert-Butyl)pyrazine-2-carboxylic acid (C₉H₁₂N₂O₂) is a heterocyclic compound featuring a

pyrazine ring substituted with a tert-butyl group and a carboxylic acid. The pyrazine core is a

common scaffold in pharmaceuticals and flavor chemistry, making the unambiguous structural

elucidation of its derivatives critical. Spectroscopic analysis is the cornerstone of this process,

providing a detailed electronic and vibrational fingerprint of the molecule. This guide will dissect

the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural profile.

Molecular Properties:
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Molecular Formula: C₉H₁₂N₂O₂

Molecular Weight: 180.207 g/mol [1]

CAS Number: 242813-48-5[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 5-(tert-Butyl)pyrazine-2-carboxylic acid, ¹H and ¹³C

NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H and ¹³C NMR Data
The following data are predicted based on established chemical shift principles for pyrazine

derivatives and carboxylic acids.[3][4][5] The electron-withdrawing nature of the nitrogen atoms

and the carboxylic acid group significantly influences the chemical shifts of the pyrazine ring

protons and carbons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-3 ~9.15 Doublet ~1.5
Pyrazine Ring
Proton

H-6 ~8.90 Doublet ~1.5
Pyrazine Ring

Proton

-COOH ~13.5 Broad Singlet -
Carboxylic Acid

Proton

| -C(CH₃)₃ | ~1.40 | Singlet | - | tert-Butyl Protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Assignment

C=O ~165.5 Carboxylic Acid Carbonyl

C-5 ~163.0
Pyrazine Ring Carbon

(attached to t-Bu)

C-2 ~146.0
Pyrazine Ring Carbon

(attached to COOH)

C-3 ~144.5 Pyrazine Ring Carbon

C-6 ~142.0 Pyrazine Ring Carbon

-C(CH₃)₃ ~36.0 Quaternary tert-Butyl Carbon

| -C(CH₃)₃ | ~29.5 | Methyl Carbons of tert-Butyl |

Interpretation of NMR Spectra
¹H NMR Insights: The two protons on the pyrazine ring (H-3 and H-6) are expected to appear

as distinct doublets in the aromatic region, significantly downfield due to the deshielding

effect of the two ring nitrogens.[6] Their small coupling constant (~1.5 Hz) is characteristic of

a para-like relationship across the ring nitrogens. The H-3 proton, being adjacent to the

electron-withdrawing carboxylic acid, is predicted to be the most downfield. The carboxylic

acid proton itself will appear as a very broad singlet at a high chemical shift (~13.5 ppm),

which would disappear upon the addition of D₂O.[3] The nine protons of the tert-butyl group

are chemically equivalent and will manifest as a sharp, intense singlet in the upfield aliphatic

region.

¹³C NMR Insights: The carbon spectrum provides a clear count of the nine unique carbon

environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing

around 165.5 ppm.[3] The four distinct pyrazine ring carbons are all found in the downfield

region (142-163 ppm), with the carbon bearing the tert-butyl group (C-5) being the most

downfield due to substitution. The quaternary carbon and the three equivalent methyl

carbons of the tert-butyl group will appear in the upfield region, consistent with sp³ hybridized

carbons.[4]
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Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for preparing and analyzing a solid sample.

Sample Preparation:

1. Accurately weigh 10-15 mg of high-purity 5-(tert-Butyl)pyrazine-2-carboxylic acid into a

clean, dry vial.

2. Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is

effective for dissolving polar carboxylic acids.[4]

3. Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

4. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

5. Securely cap the NMR tube and label it clearly.

Instrument Setup & Acquisition (400/500 MHz Spectrometer):

1. Insert the sample into the spectrometer.

2. Lock the spectrometer on the deuterium signal from the solvent.

3. Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

4. For ¹H NMR: Acquire data using a standard single-pulse experiment. A spectral width of

~16 ppm, centered around 8 ppm, is appropriate. Typically, 16-64 scans are sufficient.[4]

5. For ¹³C NMR: Acquire data using a proton-decoupled single-pulse experiment. A spectral

width of ~220 ppm is required. Due to the lower natural abundance of ¹³C, 1024 or more

scans are typically necessary for a good signal-to-noise ratio.[4]

Data Processing:

1. Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

2. Perform phase and baseline corrections on the resulting spectra.
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3. Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent

peak of DMSO-d₆ at 2.50 ppm).

4. Reference the ¹³C NMR spectrum (e.g., to the DMSO-d₆ solvent peak at 39.52 ppm).

Visualization: NMR Workflow

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample (10-15 mg) Dissolve in DMSO-d6 Transfer to NMR Tube Insert into Spectrometer Lock & Shim

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase & Baseline Correction Reference & Integrate Final Spectra

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

exceptionally useful for identifying the presence of the carboxylic acid moiety in the target

compound.

Predicted IR Data
The following vibrational frequencies are predicted based on characteristic absorption ranges

for carboxylic acids and aromatic systems.[7][8]

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid

3100 - 3000 Medium C-H Stretch
Aromatic (Pyrazine

Ring)

2970 - 2870 Medium-Strong C-H Stretch Aliphatic (tert-Butyl)

~1710 Strong, Sharp C=O Stretch
Carboxylic Acid (H-

bonded dimer)

1600 - 1450 Medium C=C / C=N Stretch
Aromatic (Pyrazine

Ring)

1320 - 1210 Medium C-O Stretch Carboxylic Acid

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid |

Interpretation of IR Spectrum
The IR spectrum of 5-(tert-Butyl)pyrazine-2-carboxylic acid is expected to be dominated by

the features of the carboxylic acid group.

O-H Stretch: The most prominent feature will be an extremely broad absorption band

spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration

in a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching

peaks.[7][9]

C=O Stretch: A strong, sharp peak is anticipated around 1710 cm⁻¹. The position at the lower

end of the typical carbonyl range (1760-1690 cm⁻¹) suggests that the compound exists as a

hydrogen-bonded dimer in the solid state.[10]

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of

the tert-butyl group, while weaker peaks just above 3000 cm⁻¹ can be assigned to the sp² C-

H stretches of the pyrazine ring.[8]
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Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of peaks corresponding

to the pyrazine ring stretches (C=C and C=N), as well as the C-O stretching and O-H

bending vibrations of the carboxylic acid.[7]

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method for analyzing solid

samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

a swab soaked in isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount (a few milligrams) of the solid 5-(tert-
Butyl)pyrazine-2-carboxylic acid powder onto the center of the ATR crystal.

Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good

contact between the sample and the crystal.

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample scan against the

background scan to produce the final absorbance or transmittance spectrum.

Visualization: IR (ATR) Workflow

Instrument Preparation Sample Analysis

Clean ATR Crystal Record Background Load Solid Sample Apply Pressure Acquire Spectrum Process & View Spectrum

Click to download full resolution via product page
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Caption: Workflow for solid-state IR analysis using ATR.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural

information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization)
The following fragments are predicted for Electron Ionization (EI-MS), which is a common hard

ionization technique.

Table 4: Predicted Key Ions in EI Mass Spectrum

Predicted m/z Ion Proposed Fragmentation

180 [M]⁺˙ Molecular Ion

165 [M - CH₃]⁺
Loss of a methyl radical from

the tert-butyl group

135 [M - COOH]⁺
Loss of the carboxylic acid

group

123 [M - C₄H₉]⁺
Loss of the tert-butyl radical (α-

cleavage)

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Interpretation of Mass Spectrum
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 180, confirming the

molecular weight of the compound. The stability of the aromatic pyrazine ring should result in

a reasonably intense molecular ion peak.[11]

Key Fragments: The fragmentation pattern is dictated by the weakest bonds and the stability

of the resulting fragments.
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A peak at m/z 165 ([M-15]⁺) is highly characteristic of a tert-butyl group, arising from the

loss of a methyl radical to form a stable tertiary carbocation stabilized by the pyrazine ring.

Loss of the entire carboxylic acid radical (-COOH, 45 Da) would yield a peak at m/z 135.

[12]

Alpha-cleavage, breaking the bond between the pyrazine ring and the tert-butyl group,

would result in the loss of a tert-butyl radical (57 Da), giving a fragment at m/z 123.

The complementary fragment, the highly stable tert-butyl cation, would produce a

prominent peak at m/z 57. This is often the base peak in the spectra of compounds

containing a tert-butyl group.

Experimental Protocol for MS Data Acquisition (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a

modern, soft ionization technique suitable for this polar molecule.

Sample Preparation:

1. Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or

acetonitrile.

2. Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile

phase.

LC-MS System Setup:

1. Liquid Chromatography (LC): Use a C18 column. The mobile phase could be a gradient of

water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids

in the protonation of the analyte.

2. Mass Spectrometry (MS): Use an ESI source operating in positive ion mode ([M+H]⁺). Set

the mass analyzer (e.g., Quadrupole or Orbitrap) to scan a range that includes the

expected molecular ion, for instance, m/z 50-400.[13]

Data Acquisition:
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1. Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

2. The compound will first be separated by the LC column before entering the mass

spectrometer.

3. Acquire the full scan mass spectrum. For further structural confirmation, a tandem MS

(MS/MS) experiment can be performed where the [M+H]⁺ ion (m/z 181) is isolated and

fragmented to observe its daughter ions.

Visualization: MS (LC-MS) Workflow

Sample Preparation LC-MS Analysis

Prepare Stock (1 mg/mL) Dilute in Mobile Phase Inject into LC LC Separation (C18) ESI Source (Positive Mode) Mass Analyzer (Scan m/z 50-400) Process & Analyze Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for LC-MS analysis.

Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework

for the structural confirmation of 5-(tert-Butyl)pyrazine-2-carboxylic acid. By correlating the

predicted NMR, IR, and MS data with specific molecular features, we have established a clear

and verifiable analytical profile. The provided protocols offer standardized methods for data

acquisition, ensuring reproducibility and reliability. This integrated approach, combining

predictive analysis with practical methodology, serves as a valuable resource for scientists

engaged in the characterization of novel chemical entities in pharmaceutical and related

industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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